4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives involves several chemical reactions, highlighting the compound's versatility. One common method includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate, demonstrating a pathway to its core structure. Further modification of this base structure can be achieved through condensation with various aldehydes to form Schiff bases, expanding the compound's derivative library (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and related compounds has been extensively studied using X-ray diffraction techniques. These studies reveal complex intermolecular interactions, including hydrogen bonding, that stabilize the molecules within the crystal lattice, illustrating the compound's structural intricacies and the significance of non-covalent interactions in its stabilization (Yathirajan et al., 2005).
Chemical Reactions and Properties
4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, forming complex structures. Its reactivity with carbonyl compounds, for instance, leads to the formation of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives. This reactivity pattern underscores the compound's utility in synthesizing a wide range of heterocyclic compounds with potential for diverse applications (El-Shaieb, Mohamed, & Abdel-latif, 2019).
Scientific Research Applications
Synthesis and Biological Activity
This compound has been utilized in the synthesis of various derivatives with notable biological activities. Starting from 2,4-dichlorobenzoic acid, a series of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit were synthesized. These compounds demonstrated significant antifungal activity against certain pathogens (Zheng Yu-gu, 2015).
Antimicrobial Activity
Another study focused on the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-triazolo nucleus. These compounds showed substantial antimicrobial activity, inhibiting the growth of various bacteria and fungi when compared to standard drugs (D. H. Purohit et al., 2011).
Structural Analysis
The molecular and crystal structure of similar compounds has been analyzed, providing insights into their potential applications. For instance, a study on 1,2,4-Triazolo-N-amino-thiols, including similar compounds, offered detailed structural data, which is crucial for understanding their chemical behavior and potential uses (G. Sarala et al., 2006).
Anti-inflammatory and Molluscicidal Agents
Research into fused and non-fused 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety revealed their potential as anti-inflammatory and molluscicidal agents. This study highlighted the diverse applications of such compounds in medicinal chemistry (M. F. El Shehry et al., 2010).
Biological Activity and Toxicity
The chemistry of 1,2,4-triazole derivatives has been a significant area of research due to their wide range of biological activities and low toxicity. A study synthesized new compounds from 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and analyzed their physical and chemical properties, highlighting the importance of these compounds in the search for biologically active substances (I. I. Aksyonova-Seliuk et al., 2018).
Safety And Hazards
The safety information for “4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFZTIQQGCSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354243 | |
Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol | |
CAS RN |
93677-89-5 | |
Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.